![molecular formula C9H9BrN2O4 B2491626 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid CAS No. 1397007-19-0](/img/structure/B2491626.png)
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid is an organic compound that features a brominated pyridine ring attached to a carbonyl group, which is further linked to an amino group and a hydroxy-propionic acid moiety
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction could potentially affect various biochemical pathways by facilitating the formation of new carbon–carbon bonds.
Result of Action
Similar compounds have been involved in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source in the presence of a catalyst to yield 5-bromo-pyridine.
Formation of Pyridine Carbonyl Compound: The 5-bromo-pyridine is then reacted with a carbonylating agent to introduce the carbonyl group at the 3-position, forming 5-bromo-pyridine-3-carbonyl compound.
Amidation Reaction: The carbonyl compound is then subjected to an amidation reaction with an appropriate amine to form the 2-[(5-Bromo-pyridine-3-carbonyl)-amino] intermediate.
Hydroxylation: Finally, the intermediate undergoes hydroxylation to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Amidation: The carbonyl group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted pyridine derivatives
Amidation: Formation of amide derivatives
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-pyridinecarboxylic acid
- 3-Hydroxy-2-pyridinecarboxylic acid
- 2-Amino-3-hydroxypropionic acid
Uniqueness
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid is unique due to the combination of its brominated pyridine ring, carbonyl group, amino group, and hydroxy-propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMXVWNQSGPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

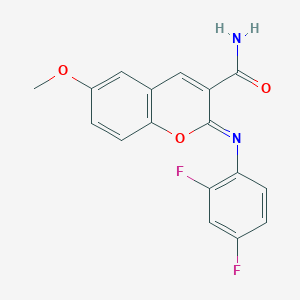
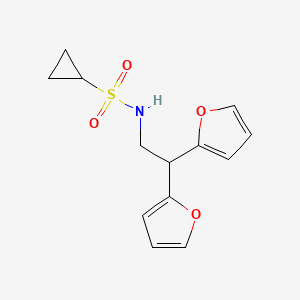
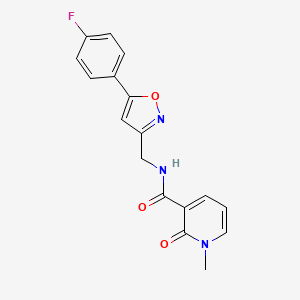
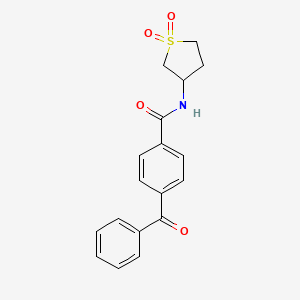
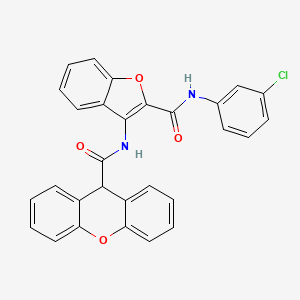
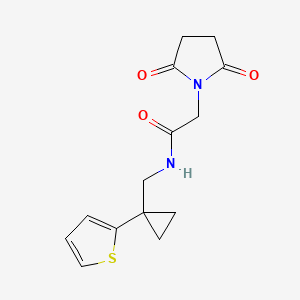
![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]acetamide](/img/structure/B2491556.png)
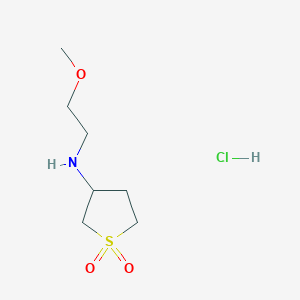
![5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2491562.png)
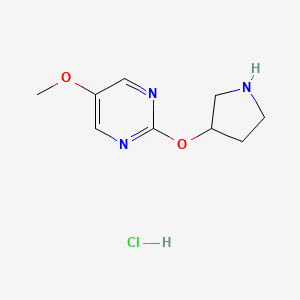
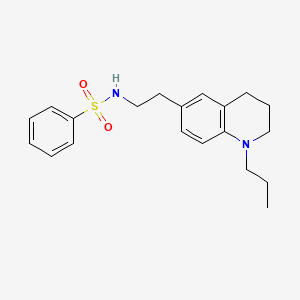
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)
